Superior In Vivo Tumor Growth Inhibition Versus Clinical-Stage MDM2 and HDAC Inhibitors
In the A549 lung adenocarcinoma xenograft model, SCQ-14d (compound 14d) demonstrated a tumor growth inhibition (TGI) of 65.4%, which surpassed both the pan-HDAC inhibitor SAHA (TGI = 57.3%) and the MDM2 inhibitor Nutlin-3 (TGI = 44.0%) when all three agents were administered at the same dose level . This head-to-head comparison within a single study demonstrates that the dual-target mechanism provides additive or synergistic in vivo antitumor benefit over either single-target modality alone.
| Evidence Dimension | In vivo tumor growth inhibition (TGI) in A549 xenograft |
|---|---|
| Target Compound Data | SCQ-14d: TGI = 65.4% |
| Comparator Or Baseline | SAHA (vorinostat): TGI = 57.3%; Nutlin-3: TGI = 44.0% |
| Quantified Difference | SCQ-14d achieved 8.1 percentage points higher TGI than SAHA and 21.4 percentage points higher than Nutlin-3 |
| Conditions | A549 human lung adenocarcinoma xenograft model in mice, same dose for all agents |
Why This Matters
Demonstrates that SCQ-14d delivers greater in vivo tumor burden reduction than clinically relevant single-target agents, making it a higher-value tool for preclinical oncology studies requiring maximal antitumor efficacy.
